2-(2-Aminooxazol-5-yl)phenol
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Overview
Description
2-(2-Aminooxazol-5-yl)phenol is a heterocyclic compound that features both an oxazole ring and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminooxazol-5-yl)phenol typically involves the reaction of 2-aminophenol with appropriate oxazole precursors. One common method involves the condensation of 2-aminophenol with aldehydes under acidic or basic conditions to form the oxazole ring . Another approach includes the reaction of 2-aminophenol with bromoacetyl derivatives followed by cyclization to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquids may be employed to optimize reaction conditions and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminooxazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The amino group on the oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-(2-Aminooxazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anticancer agent and its role in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminooxazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminobenzoxazol-5-yl)phenol
- 2-(2-Aminothiazol-5-yl)phenol
- 2-(2-Aminopyridin-5-yl)phenol
Uniqueness
2-(2-Aminooxazol-5-yl)phenol is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(2-amino-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H,(H2,10,11) |
InChI Key |
MMZXLTMSAISZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)N)O |
Origin of Product |
United States |
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